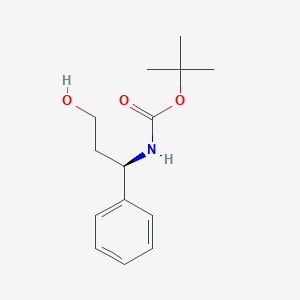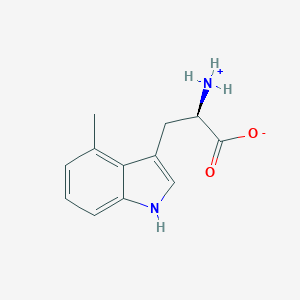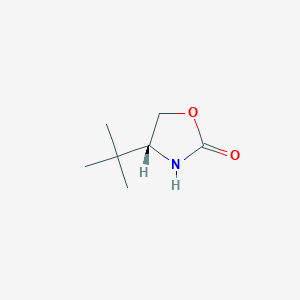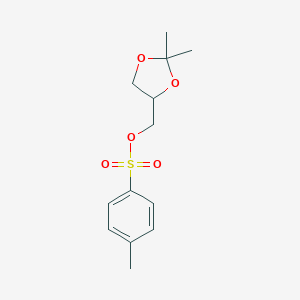
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
概要
説明
“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate” is a chemical compound. It is related to “®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol”, which is a chiral catalyst and ligand . This compound may be used to prepare other compounds such as “®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane” and "(S)-Glyceraldehyde acetonide" .
科学的研究の応用
Bio-Based Solvent Development
This compound is being explored as a potential bio-based solvent. The chemical industry is seeking sustainable and less hazardous solvents, and this compound, derived from glycerol, is a candidate for such applications. A 10-step method involving in silico modeling and experimental parameters is used to assess its efficacy as a green solvent .
Organic Synthesis
In organic chemistry, this compound can be used as an intermediate for synthesizing various complex molecules. Its stability and reactivity make it suitable for forming carbon-carbon bonds and introducing sulfonate ester groups into molecules, which can be valuable in pharmaceutical synthesis .
Coating Products
The compound finds application in the formulation of coating products. Its chemical properties may enhance the adhesion, durability, and protective qualities of coatings applied to different materials .
Fertilizers
As a chemical with potential bio-based properties, it could be used to improve the efficiency of fertilizers. Its incorporation into fertilizer formulations can enhance nutrient delivery to plants .
Laboratory Chemicals
It serves as a reagent and solvent in various laboratory chemical processes. Its unique solubility properties can be advantageous in research settings for reaction mediums or analytical purposes .
Plant Protection Products
This compound may be utilized in the development of plant protection products. Its structural features could be beneficial in creating compounds that protect plants from pests and diseases .
将来の方向性
作用機序
Target of Action
It has been suggested that the compound may have multi-target actions .
Mode of Action
It has been suggested that the compound exerts antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage.
Result of Action
The compound has been shown to reduce nociceptive and edematogenic responses in mice, suggesting it has antinociceptive and anti-edematogenic effects . These effects were observed in response to chemical noxious stimuli .
特性
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347171 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7305-59-1 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
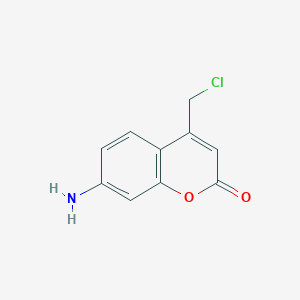
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
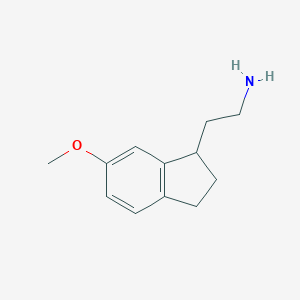
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)



